molecular formula C14H16N2O B8483570 2(1H)-Quinolinone, 6-(1-piperidinyl)- CAS No. 116942-29-1

2(1H)-Quinolinone, 6-(1-piperidinyl)-

货号: B8483570
CAS 编号: 116942-29-1
分子量: 228.29 g/mol
InChI 键: CRKAFKVYTPNDMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2(1H)-Quinolinone, 6-(1-piperidinyl)- is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Quinolinone, 6-(1-piperidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinolinone, 6-(1-piperidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-(1-piperidinyl)-2(1H)-quinolinone derivatives, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves functionalizing the quinolinone core at the 6-position with a piperidinyl group. One approach uses nucleophilic substitution or coupling reactions between halogenated quinolinones (e.g., 6-bromo-2(1H)-quinolinone) and piperidine derivatives. For example, acylation reactions with piperidine-containing reagents under reflux conditions (e.g., DMF as solvent, K₂CO₃ as base) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products. Factors affecting yield include reaction temperature, catalyst choice (e.g., Pd catalysts for cross-coupling), and steric hindrance from substituents .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 6-(1-piperidinyl)-2(1H)-quinolinone, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidinyl integration (e.g., δ 2.5–3.5 ppm for N-linked protons) and quinolinone tautomerism (e.g., carbonyl peak at ~165 ppm in 13^13C NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C₁₄H₁₅N₂O: 235.1235). Low-intensity molecular ions in GC-MS may require derivatization to enhance stability .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% area under the curve).

Q. What preliminary biological screening approaches are recommended for assessing the therapeutic potential of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen against kinase targets (e.g., SYK kinase) at 10 µM concentrations. IC₅₀ values are determined via dose-response curves .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the scalability of 6-(1-piperidinyl)-2(1H)-quinolinone synthesis?

Methodological Answer:

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of piperidine derivatives.
  • Catalyst Optimization : Test Pd(OAc)₂/Xantphos for cross-coupling efficiency.
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time. Monitor yields via LC-MS and adjust stoichiometry (e.g., 1.2 eq piperidine) .

Q. How does tautomerism in the quinolinone core affect the physicochemical and biological properties of 6-(1-piperidinyl)-2(1H)-quinolinone?

Methodological Answer: The keto-enol tautomerism of the quinolinone ring (2(1H)- vs. 2(3H)-tautomers) alters electronic properties. Techniques to study this include:

  • X-ray Crystallography : Resolve tautomeric forms in solid state.
  • Photoelectron Spectroscopy : Compare ionization potentials of tautomers in vapor phase.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers in solution (e.g., keto form in DMSO) .

Q. How should researchers address contradictory data in biological assays involving 6-(1-piperidinyl)-2(1H)-quinolinone derivatives?

Methodological Answer:

  • Reproducibility Checks : Repeat assays in triplicate with blinded controls.
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to rule out false negatives.
  • Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KINOMEscan®) to identify non-specific binding .

Q. What methodologies are recommended for elucidating the molecular targets of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives in kinase inhibition studies?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 468 kinases (Eurofins KinaseProfiler®) at 1 µM.
  • Crystallography : Co-crystallize the compound with SYK kinase (PDB ID: 4XH9) to identify binding interactions.
  • SAR Analysis : Modify substituents (e.g., trifluoromethyl at position 4) and correlate with activity .

Q. How can computational docking studies guide the design of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives with enhanced binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding poses in SYK kinase (grid center: active site residues Leu377, Val385).
  • MM-GBSA Calculations : Estimate binding free energy (ΔG) for lead optimization.
  • Pharmacophore Modeling : Identify critical H-bond donors/acceptors (e.g., quinolinone carbonyl) .

Q. What factors influence the stability of 6-(1-piperidinyl)-2(1H)-quinolinone under varying storage conditions?

Methodological Answer:

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • pH Stability : Assess compound integrity in PBS (pH 7.4) vs. simulated gastric fluid (pH 2.0) .

Q. How can structure-activity relationship (SAR) studies optimize the kinase inhibitory activity of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives?

Methodological Answer:

  • Substituent Libraries : Synthesize analogs with halogens (Br, F) or electron-withdrawing groups (NO₂) at positions 4, 6, or 7.
  • 3D-QSAR : CoMFA/CoMSIA models correlate spatial-electronic features with IC₅₀ values.
  • In Vivo Validation : Test top candidates in murine inflammation models (e.g., collagen-induced arthritis) .

属性

CAS 编号

116942-29-1

分子式

C14H16N2O

分子量

228.29 g/mol

IUPAC 名称

6-piperidin-1-yl-1H-quinolin-2-one

InChI

InChI=1S/C14H16N2O/c17-14-7-4-11-10-12(5-6-13(11)15-14)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2,(H,15,17)

InChI 键

CRKAFKVYTPNDMM-UHFFFAOYSA-N

规范 SMILES

C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3

产品来源

United States

Synthesis routes and methods

Procedure details

6-Piperidinocarbostyril, 0.5 g (0.002 mole), was suspended in 15 mL methanol. Five mL ethanolic hydrogen chloride was added, and the mixture was digested in a steam bath for 15 minutes until part of the methanol was evaporated. After cooling, filtration and washing with ethyl acetate, the resulting white crystals, 0.4 g, were recrystallized by dissolving in warm methanol and adding ethyl acetate. The yield was 0.4 g 6-piperidinocarbostyril hydrochloride; m.p. 298°-300° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。